Fmoc-p-Bz-D-Phe-OH
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Overview
Description
Fmoc-p-Bz-D-Phe-OH: , also known as (S)-3-(4-Benzoyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, is a derivative of phenylalanine. This compound is particularly useful in the preparation of photoactivatable peptide-based affinity probes. Upon photolysis at 366 nm, benzoylphenylalanine generates a biradical that has a preference for insertion into C-H bonds, especially those of leucine, valine, and methionine side chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-p-Bz-D-Phe-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of phenylalanine is then activated for amide bond formation through the generation of an activated ester or by reaction with a coupling reagent . The benzoyl group is introduced to the phenylalanine side chain to form the final compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: : Fmoc-p-Bz-D-Phe-OH undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzoyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry: : Fmoc-p-Bz-D-Phe-OH is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of complex peptides and proteins .
Biology: : In biological research, this compound is used to create photoactivatable peptides that can be used to study protein-protein interactions and cellular signaling pathways .
Medicine: : The compound is used in the development of peptide-based drugs and therapeutic agents. Its photoactivatable properties allow for precise control of drug activation and delivery .
Industry: : this compound is used in the production of peptide-based materials and coatings that have applications in biotechnology and materials science .
Mechanism of Action
The mechanism of action of Fmoc-p-Bz-D-Phe-OH involves the generation of a biradical upon photolysis at 366 nm. This biradical preferentially inserts into C-H bonds of specific amino acid side chains, such as leucine, valine, and methionine . This property makes it useful for creating photoactivatable peptides that can be used to study protein interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected phenylalanine derivative used in peptide synthesis.
Fmoc-L-photo-methionine: A photoactivatable methionine derivative used in similar applications.
Uniqueness: : Fmoc-p-Bz-D-Phe-OH is unique due to its benzoyl group, which allows for the generation of a biradical upon photolysis. This property is not present in other similar compounds, making it particularly useful for creating photoactivatable peptides .
Properties
IUPAC Name |
3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBJKCXNRQOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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